![molecular formula C7H15ClFNO2 B2956964 Ethyl 4-amino-2-fluoro-3-methylbutanoate;hydrochloride CAS No. 2287299-45-8](/img/structure/B2956964.png)
Ethyl 4-amino-2-fluoro-3-methylbutanoate;hydrochloride
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Description
Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride is a chemical compound with the CAS Number: 2287299-45-8 . It has a molecular weight of 199.65 and its IUPAC name is ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride is 1S/C7H14FNO2.ClH/c1-3-11-7(10)6(8)5(2)4-9;/h5-6H,3-4,9H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride is a powder . The storage temperature is 4 degrees Celsius .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 4-amino-2-fluoro-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2.ClH/c1-3-11-7(10)6(8)5(2)4-9;/h5-6H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVGQUZRZPQLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride |
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